molecular formula C16H10BrCl2N B13871001 3-Benzyl-6-bromo-2,4-dichloroquinoline

3-Benzyl-6-bromo-2,4-dichloroquinoline

Cat. No.: B13871001
M. Wt: 367.1 g/mol
InChI Key: GAHHGXKGYPCEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Quinoline (B57606) Heterocycles

Quinoline is an aromatic heterocyclic organic compound characterized by a double-ring structure. google.com This structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. google.com The simplest member of this family is quinoline itself, with the molecular formula C₉H₇N. googleapis.com As a class of compounds, quinolines are noted for their presence in various natural products, particularly alkaloids, and have been a subject of extensive research since their initial synthesis. googleapis.comgoogleapis.com

Importance of Substituted Quinolines in Organic Synthesis and Chemical Biology

The quinoline scaffold is a privileged structure in medicinal chemistry and drug design due to its wide range of biological activities. Derivatives of quinoline have been investigated and developed for numerous pharmacological applications, including as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to modulate the molecule's properties and biological functions. In organic synthesis, substituted quinolines serve as crucial building blocks for the construction of more complex polynuclear heterocycles and are used in the development of dyes and agrochemicals. The development of efficient synthetic methods, such as multicomponent reactions and transition metal-mediated protocols, has further expanded the accessibility and diversity of these important compounds. googleapis.com

Structural Context of 3-Benzyl-6-bromo-2,4-dichloroquinoline within Quinoline Chemistry

This compound is a highly substituted derivative of the basic quinoline structure. Its chemical identity is defined by several key functional groups attached to the core quinoline rings:

A benzyl (B1604629) group at the 3-position.

A bromo group at the 6-position.

Chloro groups at both the 2- and 4-positions.

This specific arrangement of substituents makes it a complex and functionalized molecule. The presence of two reactive chloro groups at the C2 and C4 positions is particularly significant, as these sites are susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups. This reactivity profile positions this compound as a valuable intermediate in multi-step organic synthesis.

Research and Synthesis of this compound

Detailed research focusing exclusively on this compound is limited in publicly available literature. However, its preparation and utility as a synthetic intermediate are described in patent documents.

Synthesis

The synthesis of this compound has been documented as a step in the preparation of more complex molecules. googleapis.com It is synthesized from the precursor 3-benzyl-6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one. The transformation involves a chlorination reaction that replaces the hydroxyl group at the 4-position and the oxo group at the 2-position with chlorine atoms.

Application as a Chemical Intermediate

Patent literature reveals the use of this compound as an intermediate in the synthesis of compounds that modulate Retinoic acid-related orphan receptor gamma t (RORγt). googleapis.com RORγt is a key transcription factor involved in the differentiation of Th17 cells, a type of T cell that plays a significant role in autoimmune diseases. googleapis.com In these synthetic pathways, this compound is used as a building block, where its reactive sites are further modified to construct the final target molecules intended for therapeutic applications in conditions such as psoriasis and rheumatoid arthritis. googleapis.com

Chemical and Physical Properties

Specific, experimentally verified physical data for this compound is not widely reported. However, its basic chemical properties can be determined from its structure.

PropertyValue
Molecular FormulaC₁₆H₁₀BrCl₂N
Molecular Weight367.07 g/mol
AppearanceData not available
Melting PointData not available
Boiling PointData not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10BrCl2N

Molecular Weight

367.1 g/mol

IUPAC Name

3-benzyl-6-bromo-2,4-dichloroquinoline

InChI

InChI=1S/C16H10BrCl2N/c17-11-6-7-14-12(9-11)15(18)13(16(19)20-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

GAHHGXKGYPCEAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl

Origin of Product

United States

Chemical Reactivity and Functionalization of 3 Benzyl 6 Bromo 2,4 Dichloroquinoline

Nucleophilic Substitution Reactions at C2 and C4 Positions

The chlorine atoms at the C2 and C4 positions of the quinoline (B57606) ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. A notable feature of 2,4-dichloroquinolines is the differential reactivity of the two chloro substituents. The C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position. stackexchange.combeilstein-journals.org This regioselectivity allows for the selective substitution at C4 under mild conditions, while the substitution at C2 typically requires harsher conditions or is performed on the C4-substituted product. stackexchange.com

The displacement of the chloro groups by nitrogen nucleophiles is a common strategy for derivatizing the quinoline core. Primary and secondary amines, as well as anilines, readily react with 2,4-dichloroquinolines, typically at the more reactive C4 position, to yield 4-amino-2-chloroquinoline derivatives. nih.govdoaj.org This regioselectivity is consistently observed across various reaction conditions. nih.govresearchgate.net

The reaction generally proceeds by heating the dichloroquinoline with an excess of the desired amine, sometimes in the presence of a solvent like ethanol (B145695) or isopropanol. The resulting 2-chloro-4-aminoquinoline can be isolated, or the reaction can be driven further with more forcing conditions (higher temperatures, stronger base) to substitute the second chlorine atom at the C2 position, leading to 2,4-diaminoquinoline products. This stepwise approach is fundamental in building libraries of substituted quinolines for various applications. nih.gov

Alkoxide nucleophiles, such as sodium methoxide (B1231860), can displace the chloro substituents to form alkoxyquinolines. While the C4 position is generally more reactive towards many nucleophiles, the C2 position shows higher reactivity toward methoxide ions in some quinoline systems. researchgate.net In the case of the closely related 3-benzyl-6-bromo-2-chloroquinoline, treatment with sodium methoxide in refluxing methanol (B129727) leads to the formation of 3-benzyl-6-bromo-2-methoxyquinoline. google.comchemicalbook.com This transformation is a key step in the synthesis of pharmacologically important molecules. The reaction involves the nucleophilic attack of the methoxide ion on the C2 carbon, followed by the departure of the chloride ion.

The general procedure for such a transformation is outlined below:

Starting MaterialReagentSolventConditionProduct
3-Benzyl-6-bromo-2-chloroquinolineSodium Methoxide (CH₃ONa)Anhydrous MethanolReflux overnight3-Benzyl-6-bromo-2-methoxyquinoline

Sulfur nucleophiles, such as thiols and their corresponding thiolates, are effective for displacing the chloro groups to form thioethers. Due to the high nucleophilicity of sulfur, these reactions can often be carried out under mild conditions. chemistrysteps.com The reaction of heteroaryl halides with thiols typically proceeds smoothly in the presence of a base like potassium carbonate in a polar aprotic solvent. nih.gov

For 2,4-dichloroquinoline (B42001) derivatives, reaction with a sulfur nucleophile like thiourea, followed by hydrolysis, can introduce a sulfanyl (B85325) group (-SH) at the reactive C4 position. mdpi.com Subsequent alkylation can then be used to form a variety of thioethers. The general reactivity trend follows that of other nucleophiles, with the C4 position being preferentially substituted over the C2 position. The resulting aryl thioethers are valuable intermediates in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position (Bromine)

The bromine atom at the C6 position, located on the carbocyclic ring of the quinoline, is generally unreactive towards nucleophilic aromatic substitution. However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. scienceopen.com

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between the C6 position of the quinoline and various aryl or heteroaryl groups. libretexts.org This reaction involves a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or boronic ester). nih.govyoutube.com The catalytic cycle consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

This reaction is widely applied to bromoquinolines to synthesize biaryl structures. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Below is a table of representative conditions for Suzuki-Miyaura coupling on bromo-quinoline substrates:

Aryl/Heteroaryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYield Range
6-Bromoquinoline (B19933) derivativePhenylboronic acidPd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Dioxane/H₂OGood to Excellent
6,8-DibromoquinolineSubstituted Phenylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O68%-82% researchgate.net
ortho-Bromoaniline derivativeBenzylboronic acid pinacol (B44631) esterCataCXium A PalladacycleK₃PO₄2-MeTHF>90% nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgyoutube.com This method is highly effective for the functionalization of the C6-bromo position with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. The reaction requires a palladium precatalyst, a suitable phosphine (B1218219) ligand, and a strong base (e.g., sodium tert-butoxide). libretexts.org

Crucially, this reaction can be performed selectively. For substrates containing multiple halides, such as 6-bromo-2-chloroquinoline, reaction conditions can be optimized to favor the amination at the more reactive C-Br bond over the C-Cl bond. researchgate.net This selectivity is a key advantage, allowing for orthogonal functionalization of the molecule. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has been instrumental in expanding the scope and efficiency of this reaction. youtube.com

Below is a table summarizing typical catalytic systems for Buchwald-Hartwig amination:

Aryl HalideAminePalladium PrecatalystLigandBaseSolvent
Aryl BromidePrimary/Secondary AminePd₂(dba)₃ or Pd(OAc)₂BINAP, XPhos, SPhosNaOᵗBu or K₃PO₄Toluene or Dioxane
6-Bromo-2-chloroquinolineCyclic AminesPd(OAc)₂BINAPCs₂CO₃Toluene

Sonogashira and Heck Reactions for Alkynyl and Alkenyl Substitutions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org In the case of 3-Benzyl-6-bromo-2,4-dichloroquinoline, the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for regioselective functionalization. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed coupling conditions. wikipedia.org Consequently, Sonogashira and Heck reactions are expected to proceed selectively at the C6 position.

The Sonogashira reaction enables the introduction of an alkynyl moiety by coupling the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org This selective transformation leaves the chloro substituents at C2 and C4 intact for potential subsequent modifications.

Similarly, the Heck reaction facilitates the attachment of an alkenyl group by reacting the substrate with an alkene under palladium catalysis. organic-chemistry.org This reaction also demonstrates high selectivity for the more reactive C-Br bond, yielding 6-alkenyl-3-benzyl-2,4-dichloroquinoline derivatives. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. researchgate.net Studies on related 6-bromoquinoline systems have shown that selective cross-coupling at the C6 position is a viable and efficient strategy. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position
Reaction TypeReagents and ConditionsExpected Product
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene), Pd(PPh₃)₄, CuI, Et₃N, THF, 70 °C3-Benzyl-2,4-dichloro-6-(phenylethynyl)quinoline
Heck CouplingAlkene (e.g., Styrene or Butyl Acrylate), Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C3-Benzyl-2,4-dichloro-6-styrylquinoline

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety

The benzyl group attached to the C3 position of the quinoline ring is susceptible to electrophilic aromatic substitution (EAS). The quinoline ring, particularly with its electron-withdrawing chloro substituents, acts as a deactivating group, which slows down the rate of substitution on the appended benzyl ring. This deactivating effect directs incoming electrophiles primarily to the ortho and para positions of the phenyl ring, with the para position generally being favored due to reduced steric hindrance.

Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups onto the benzyl moiety. masterorganicchemistry.com For instance, Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst like AlCl₃ would yield the corresponding para-acylated product. organic-chemistry.org These reactions must be performed under carefully controlled conditions to avoid potential side reactions involving the quinoline core.

Table 2: Electrophilic Aromatic Substitution on the Benzyl Group
Reaction TypeReagents and ConditionsMajor Product
NitrationHNO₃, H₂SO₄, 0 °C3-(4-Nitrobenzyl)-6-bromo-2,4-dichloroquinoline
Friedel-Crafts AcylationAcetyl Chloride, AlCl₃, CS₂, 0 °C to rt3-(4-Acetylbenzyl)-6-bromo-2,4-dichloroquinoline

Other Derivatization Strategies

The benzylic methylene (B1212753) bridge in the 3-benzyl group is a key site for oxidative functionalization. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the benzylic C-H bonds to afford the corresponding benzoyl derivative, (6-bromo-2,4-dichloroquinolin-3-yl)(phenyl)methanone. masterorganicchemistry.com This transformation requires at least one hydrogen atom on the benzylic carbon.

Conversely, the halogen substituents on the quinoline ring can be removed via reduction. Catalytic hydrogenation using hydrogen gas and a palladium catalyst (H₂/Pd-C) is a common method for dehalogenation. wordpress.com The reactivity of the halogens to hydrogenolysis is typically C-Br > C-Cl. Furthermore, within the dichloroquinoline system, the C4-Cl is generally more susceptible to nucleophilic attack and reduction than the C2-Cl. Therefore, controlled hydrogenation could potentially lead to selective removal of the bromine at C6, followed by the chlorine at C4, and finally the chlorine at C2. The quinoline ring itself can also be reduced to a tetrahydroquinoline under more forcing hydrogenation conditions. reddit.com

Table 3: Oxidation and Reduction Pathways
Reaction TypeReagents and ConditionsExpected Product
Benzylic OxidationKMnO₄, H₂O, Heat(6-Bromo-2,4-dichloroquinolin-3-yl)(phenyl)methanone
Reductive DehalogenationH₂ (1 atm), Pd/C, Et₃N, EtOH, rtStepwise removal of halogens (Br > C4-Cl > C2-Cl)

The quinoline ring system, particularly when substituted with electron-withdrawing groups like chlorine, can participate in cycloaddition reactions. The reduced electron density of the aromatic system enhances its reactivity as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in Diels-Alder reactions. nih.gov

1,3-Dipolar cycloaddition reactions offer a powerful method for constructing five-membered heterocyclic rings fused to the quinoline core. researchgate.netresearchgate.net For example, an azomethine ylide, generated in situ from the reaction of an α-amino acid like sarcosine (B1681465) with an aldehyde, can react with one of the double bonds of the quinoline ring. nih.gov The reaction is expected to occur across the C2=C3 or C3=C4 bond of the pyridine (B92270) part of the quinoline system, which is activated by the adjacent chloro substituents. This approach leads to the formation of complex, polycyclic pyrrolidino-quinoline structures. nih.gov

Table 4: Representative Cycloaddition Reaction
Reaction TypeReagents and ConditionsExpected Product Class
[3+2] CycloadditionAzomethine Ylide (from Sarcosine and Paraformaldehyde), Toluene, RefluxPyrrolidino[c]-fused quinoline derivative

Advanced Spectroscopic and Structural Characterization of 3 Benzyl 6 Bromo 2,4 Dichloroquinoline and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision, often to four or more decimal places. libretexts.org This level of accuracy allows for the unambiguous determination of a compound's elemental composition and the confirmation of its molecular formula. longdom.orglibretexts.org Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between different molecular formulas that have the same integer mass by accounting for the exact mass of each isotope. libretexts.orgbioanalysis-zone.com

For 3-Benzyl-6-bromo-2,4-dichloroquinoline, the expected molecular formula is C₁₆H₉BrCl₂N. The theoretical exact mass is calculated by summing the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁴N). This calculated value is then compared to the experimentally measured m/z value from the HRMS instrument. A minimal difference between the theoretical and experimental masses (typically in the low parts-per-million range) provides strong evidence for the proposed molecular formula. acs.org

Molecular FormulaIsotopesCalculated Exact Mass (Da)Expected Experimental [M+H]⁺ (Da)
C₁₆H₉BrCl₂N¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N366.9240367.9318

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. nih.gov While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of atoms, advanced multi-dimensional techniques are required to assemble the complete molecular architecture of complex systems like this compound. ipb.pt

Two-dimensional (2D) NMR experiments provide correlation data that reveal the connectivity between atoms within a molecule. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to map the spin systems of the protons on the benzyl (B1604629) ring and the protons on the quinoline (B57606) core, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is highly sensitive and allows for the unambiguous assignment of protonated carbons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. sdsu.edu HMBC is crucial for identifying connectivity between molecular fragments and for assigning quaternary (non-protonated) carbons. For the target molecule, HMBC would be essential to confirm the connection between the benzylic methylene (B1212753) (-CH₂-) group and the C3 position of the quinoline ring, as well as the positions of the chloro and bromo substituents.

NMR ExperimentCorrelation TypeKey Expected Correlations for this compound
COSY¹H – ¹H (2-3 bonds)Correlations between adjacent aromatic protons on the benzyl ring; Correlations between H-5, H-7, and H-8 on the quinoline ring.
HSQC¹H – ¹³C (1 bond)Correlation of each aromatic and benzylic proton to its directly attached carbon atom.
HMBC¹H – ¹³C (2-3 bonds)Correlation from benzylic protons to quinoline C3 and benzyl C1'; Correlations from quinoline protons (H-5, H-7, H-8) to nearby quaternary carbons (e.g., C4, C6, C8a).

The flexibility of the benzyl group, which can rotate around the single bond connecting it to the quinoline ring, makes conformational analysis critical. NMR techniques can provide insight into the preferred spatial orientation (conformation) of the molecule in solution. auremn.org.brnih.gov

The presence of bulky substituents at the 2- and 4-positions of the quinoline ring may create a significant energy barrier to rotation, potentially leading to the existence of stable rotational isomers (rotamers) that are observable on the NMR timescale. copernicus.orgcopernicus.org This phenomenon would manifest as a doubling of certain NMR signals. copernicus.org

Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, are particularly powerful for conformational analysis. These experiments detect correlations between protons that are close in space, regardless of their through-bond connectivity. For this compound, NOE correlations between the benzylic protons and the H-5 proton of the quinoline ring would indicate a conformation where the benzyl group is folded over that part of the quinoline system. researchgate.net

X-Ray Crystallography for Solid-State Structure Elucidation

While NMR provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. acs.org This technique is the gold standard for determining molecular geometry, bond lengths, and bond angles with very high precision. georgiasouthern.edu

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide definitive confirmation of its constitution and stereochemistry. researchgate.netamanote.com The resulting crystal structure would show the exact planarity of the quinoline ring and the orientation of the benzyl substituent relative to it.

Furthermore, crystallographic studies can identify polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and their study is crucial in materials science and pharmaceutical development.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. acs.orgrsc.org For this compound, several types of interactions would be expected to play a role in the solid-state assembly.

Halogen Bonding and Halogen Contacts: The presence of bromine and chlorine atoms allows for the formation of halogen bonds (e.g., C-Br···N, C-Cl···N) or other short halogen-halogen contacts (e.g., Br···Cl). nih.gov These directional interactions can significantly influence the crystal packing arrangement. rsc.org

π-π Stacking: The aromatic quinoline and benzyl rings can interact through π-π stacking. These interactions can be face-to-face or offset and are a major contributor to the stabilization of crystal structures containing multiple aromatic systems. nih.gov

C-H···π Interactions: The hydrogen atoms of the benzyl or quinoline rings can interact with the electron-rich face of an adjacent aromatic ring.

Understanding these interactions is key to crystal engineering, which aims to design and synthesize crystalline materials with desired properties. mdpi.com

Interaction TypePotential Participating GroupsSignificance
Halogen BondingC-Br···N, C-Cl···NDirectional control of supramolecular assembly.
Halogen-Halogen ContactsBr···Cl, Cl···ClContributes to crystal lattice stabilization.
π-π StackingQuinoline ring ↔ Benzyl ring; Quinoline ↔ QuinolineMajor cohesive force in aromatic crystal packing.
C-H···π InteractionsAromatic C-H ↔ Benzyl/Quinoline π-systemFurther stabilizes the three-dimensional crystal structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their constituent functional groups. For a complex heterocyclic system such as this compound, the vibrational spectrum is a composite of the characteristic vibrations of its distinct structural units: the quinoline core, the benzyl substituent, and the halogen atoms (bromine and chlorine). While specific experimental spectra for this compound are not extensively reported in the literature, a detailed analysis can be constructed based on established data for quinoline and its various derivatives. scialert.netresearchgate.net

The analysis of the vibrational modes can be systematically approached by dissecting the molecule into its primary components: the quinoline ring system, the benzyl group, and the carbon-halogen bonds.

Quinoline Core Vibrations: The quinoline ring, a fused bicyclic heteroaromatic system, exhibits a series of characteristic vibrational modes.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scialert.net For the substituted quinoline ring in the title compound, these bands are expected to be of weak to moderate intensity.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds (C=C) and carbon-nitrogen double bonds (C=N) within the quinoline core give rise to a series of strong bands in the 1625-1430 cm⁻¹ range. scialert.net These absorptions are characteristic of aromatic and heteroaromatic ring systems.

Ring Breathing and Deformations: The collective in-plane and out-of-plane bending and deformation vibrations of the quinoline ring structure produce a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹). The ring breathing mode for substituted quinolines can be found near 1000 cm⁻¹. Furthermore, C-H in-plane and out-of-plane deformation vibrations occur in the 1300-1000 cm⁻¹ and 950-600 cm⁻¹ regions, respectively. scialert.netresearchgate.net

Benzyl Group Vibrations: The benzyl group introduces its own set of characteristic vibrational frequencies.

Aromatic C-H Stretching: The C-H stretching modes of the monosubstituted benzene (B151609) ring of the benzyl group appear in the 3080-3030 cm⁻¹ region. mdpi.com

Methylene (CH₂) Group Vibrations: The CH₂ linker group gives rise to asymmetric and symmetric stretching vibrations, typically found around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. theaic.org Scissoring and wagging deformations for the CH₂ group are expected in the 1455 ± 55 cm⁻¹ and 1350 ± 85 cm⁻¹ regions. theaic.org

Aromatic Ring Stretching: The C=C stretching vibrations of the phenyl ring are expected to produce characteristic bands around 1600, 1580, 1490, and 1450 cm⁻¹. theaic.org

Carbon-Halogen Vibrations: The presence of chlorine and bromine substituents on the quinoline core results in distinct vibrational modes at lower frequencies.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in a wide range of 850-550 cm⁻¹. The exact position depends on the substitution pattern and electronic environment of the quinoline ring. For dichlorinated quinolines, multiple bands may be observed in this region.

C-Br Stretching: The C-Br stretching vibration is expected to appear at a lower wavenumber than the C-Cl stretch due to the greater mass of the bromine atom. This band is typically found in the 600-500 cm⁻¹ region.

The combination of these individual vibrational modes creates a unique spectroscopic fingerprint for this compound. The following tables summarize the expected characteristic vibrational frequencies based on data from related compounds.

Table 1: Expected IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
C-H StretchingAromatic (Quinoline & Phenyl)3100 - 3000Weak to MediumMedium to Strong
CH₂ Asymmetric StretchingMethylene~2925MediumMedium
CH₂ Symmetric StretchingMethylene~2855MediumMedium
C=C / C=N StretchingQuinoline Ring1625 - 1430Medium to StrongMedium to Strong
C=C StretchingPhenyl Ring1600 - 1450Medium to StrongStrong
CH₂ ScissoringMethylene1455 ± 55MediumWeak
C-H In-plane BendingAromatic1300 - 1000MediumWeak to Medium
C-Cl StretchingAryl Halide850 - 550StrongMedium
C-H Out-of-plane BendingAromatic950 - 600StrongWeak
C-Br StretchingAryl Halide600 - 500StrongStrong

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign vibrational frequencies for complex molecules, providing a valuable complement to experimental data. nih.gov Such computational studies on quinoline derivatives have shown good agreement between calculated and observed spectra, aiding in the precise assignment of vibrational modes. uantwerpen.be

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies were identified that performed quantum chemical calculations, such as DFT, specifically on 3-Benzyl-6-bromo-2,4-dichloroquinoline. Such calculations are essential for understanding the fundamental electronic properties of a molecule.

Electronic Structure and Molecular Orbital Analysis

There is no available data on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular electrostatic potential (MEP) maps for this compound. This information is critical for predicting the molecule's reactivity and intermolecular interaction sites.

Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters (such as ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra) for this compound are absent from the scientific literature. These calculations are often used to complement and verify experimental data.

Reaction Pathway and Transition State Analysis

No mechanistic studies detailing reaction pathways or transition state analyses involving this compound have been published. This type of research is vital for understanding how the molecule is formed and how it might react with other chemical species.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful tools for predicting how a molecule might interact with biological targets. However, no such studies have been reported specifically for this compound.

Ligand-Target Interactions in In Vitro Biological Systems

Without molecular docking studies, there is no computational data available to describe the potential ligand-target interactions of this compound with any biological macromolecules, such as proteins or enzymes.

Conformational Dynamics and Energetics

Information regarding the conformational dynamics, stable conformers, and the energetic landscape of this compound is not available. These studies are necessary to understand the molecule's flexibility and the three-dimensional shapes it is likely to adopt.

In Silico Predictions for Chemical Behavior and Derivatization Potential

Computational chemistry provides powerful tools for predicting the chemical behavior and derivatization potential of complex molecules like this compound without the need for empirical experimentation. Through in silico analysis, it is possible to model molecular properties and forecast reactivity, guiding synthetic efforts and the design of new derivatives. Techniques such as Density Functional Theory (DFT) are instrumental in elucidating electronic structures, molecular orbital energies, and electrostatic potentials, which collectively determine the molecule's reactivity. rsc.orgmdpi.com

Reactivity Site Prediction

The structure of this compound features several potential sites for chemical reaction. Computational models are used to predict which of these sites are most likely to participate in chemical transformations, particularly nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for electron-deficient halogenated aromatic systems.

The primary reactive centers are the carbon atoms bonded to the chlorine atoms at the C2 and C4 positions of the quinoline (B57606) ring. The nitrogen atom and the halogen substituents withdraw electron density from the ring system, making these positions highly electrophilic and susceptible to attack by nucleophiles.

Theoretical studies on the closely related 2,4-dichloroquinazoline (B46505) scaffold have shown that nucleophilic attack is highly regioselective for the C4 position over the C2 position. nih.gov This selectivity is attributed to the superior stabilization of the Meisenheimer complex—the intermediate formed during the SNAr reaction. By analogy, it is predicted that the C4 position of the 2,4-dichloroquinoline (B42001) core is the most probable site for initial nucleophilic substitution. The substitution of the second chlorine at the C2 position would require more forcing conditions.

The substituents on the quinoline ring modulate this inherent reactivity:

3-Benzyl Group : The benzyl (B1604629) group may exert minor electronic effects but its primary influence is likely steric. Its presence adjacent to both the C2 and C4 positions can hinder the approach of bulky nucleophiles, potentially influencing the rate of reaction.

Other potential, though less favorable, reaction sites include the benzylic protons of the benzyl group and the potential for electrophilic substitution on the pendant benzyl ring. However, the electron-deficient and highly functionalized quinoline core is expected to dominate the molecule's chemical reactivity.

Predicted Site of ReactivityType of ReactionJustification
C4-Cl Nucleophilic Aromatic Substitution (SNAr)Highest electrophilicity; most stabilized reaction intermediate. nih.gov
C2-Cl Nucleophilic Aromatic Substitution (SNAr)Electrophilic site, but less reactive than C4.
Benzylic Protons Deprotonation / Radical SubstitutionPotential for reaction under specific basic or radical conditions.
Benzyl Ring Electrophilic Aromatic SubstitutionLess likely due to the deactivating nature of the quinoline core.

Theoretical Basis for Structure-Reactivity Relationships

The relationship between the structure of this compound and its chemical reactivity is fundamentally governed by its electronic properties. Computational methods like DFT allow for the calculation of molecular descriptors that provide a theoretical foundation for understanding and predicting this relationship. mdpi.comacs.org

The key structural features dictating reactivity are:

Quinoline Core : The heterocyclic aromatic ring containing a nitrogen atom is inherently electron-deficient.

Halogen Substituents (Cl, Br) : The chlorine atoms at C2 and C4, and the bromine atom at C6, are strongly electronegative. They exert powerful electron-withdrawing inductive effects, which significantly reduce the electron density of the aromatic system. This electron deficiency is the primary driver for the molecule's susceptibility to nucleophilic attack.

Benzyl Substituent : The benzyl group at C3 provides steric bulk and can influence the conformation of the molecule, which in turn can affect the accessibility of the reactive sites to incoming reagents.

This interplay of electronic and steric effects can be rationalized using Frontier Molecular Orbital (FMO) theory. The energy and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. For a nucleophilic attack, the LUMO is the key orbital. In this compound, the LUMO is expected to be localized primarily on the quinoline ring, with large orbital coefficients at the C2 and C4 positions. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, as the energy gap for accepting electrons from a nucleophile's HOMO is smaller. ajchem-a.com

Quantitative structure-activity relationships (QSAR) and principles like the Hammett equation provide a framework for correlating the electronic properties of substituents with reaction rates. libretexts.org The substituent constants (σ) for chloro and bromo groups are positive, indicating their electron-withdrawing nature and their tendency to increase the rate of nucleophilic reactions on the aromatic ring.

Structural ComponentElectronic EffectPredicted Impact on Reactivity
Nitrogen AtomInductive: Electron-withdrawingIncreases electrophilicity of the quinoline ring.
C2-Chloro GroupInductive: Strongly electron-withdrawingActivates the ring for nucleophilic attack, primarily at C2/C4.
C4-Chloro GroupInductive: Strongly electron-withdrawingActivates the ring for nucleophilic attack, primarily at C2/C4.
C6-Bromo GroupInductive: Electron-withdrawingFurther increases the overall electrophilicity of the ring system.
C3-Benzyl GroupInductive: Weakly electron-donating/neutral; StericMinor electronic impact; provides steric hindrance near C2 and C4.

Applications in Synthetic Organic Chemistry

3-Benzyl-6-bromo-2,4-dichloroquinoline as a Versatile Synthetic Building Block

The versatility of this compound as a synthetic building block stems from the distinct electrophilic character of the carbon atoms to which the chlorine atoms are attached. In the quinoline (B57606) ring system, the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This heightened reactivity at C4 is attributed to better stabilization of the Meisenheimer intermediate formed during the reaction. This reactivity difference allows for the selective substitution of the C4-chloro group while leaving the C2-chloro group intact for subsequent transformations.

This differential reactivity enables a stepwise functionalization of the quinoline core. For instance, reaction with a primary or secondary amine would preferentially occur at the C4 position, yielding a 4-amino-2-chloro-quinoline derivative. The remaining chlorine atom at the C2 position can then undergo a variety of reactions, including further nucleophilic substitution (under more forcing conditions), or palladium-catalyzed cross-coupling reactions.

The benzyl (B1604629) group at the C3 position and the bromo group at the C6 position add further layers of complexity and potential for diversification. The benzylic protons are susceptible to radical halogenation, and the bromine atom on the benzene (B151609) ring can participate in a range of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This multi-functional nature allows for the introduction of a wide array of substituents, making this compound a valuable scaffold for creating libraries of complex molecules. A notable application of a closely related analogue, 3-benzyl-6-bromo-2-chloroquinoline, is as an intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline (B32110). google.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihaloquinolines

PositionRelative Reactivity towards NucleophilesTypical Reaction Conditions for Monosubstitution
C4-ClHighRoom temperature to moderate heating
C2-ClModerateHigher temperatures, stronger nucleophiles

Synthesis of Complex Heterocyclic Systems

The presence of two electrophilic centers in this compound makes it an ideal substrate for the synthesis of more complex heterocyclic systems, including fused and polycyclic scaffolds.

The sequential reactivity of the two chloro groups can be exploited to fuse new rings onto the quinoline framework. By employing dinucleophiles, it is possible to construct five, six, or seven-membered heterocyclic rings. For example, reaction with a dinucleophile such as ethylenediamine (B42938) would initially lead to substitution at the C4 position, followed by an intramolecular cyclization via substitution of the C2-chloro group to form a fused pyrazino[2,3-c]quinoline system.

Similarly, reaction with 2-aminophenol (B121084) or 2-aminothiophenol (B119425) could lead to the formation of fused oxazino- or thiazino- quinoline derivatives, respectively. The reaction conditions can be tuned to favor the initial attack at the more reactive C4 position, followed by a base-mediated intramolecular cyclization to furnish the fused heterocyclic product.

Table 2: Potential Fused Heterocyclic Systems from this compound

DinucleophileFused Ring System
EthylenediaminePyrazinoquinoline
2-AminophenolOxazinoquinoline
2-AminothiophenolThiazinoquinoline
HydrazinePyridazinoquinoline

Beyond the fusion of a single additional ring, this compound can serve as a starting point for the construction of more elaborate polycyclic scaffolds. A synthetic strategy could involve the initial selective functionalization of the C4 position via a nucleophilic substitution, followed by a palladium-catalyzed cross-coupling reaction at the C2 position. For instance, a Suzuki coupling at C2 could introduce an aryl or vinyl group, which could then be further elaborated and cyclized to form an additional ring.

Furthermore, the bromine atom at the C6 position provides another handle for annulation reactions. A sequence involving a Sonogashira coupling at C6 to introduce an alkyne, followed by a cyclization reaction, could lead to the formation of a polycyclic system with a furan (B31954) or pyrrole (B145914) ring fused to the benzene portion of the quinoline core. The strategic combination of nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions at the various reactive sites of this compound allows for a modular approach to the synthesis of complex, multi-ring systems.

Development of Novel Methodologies Utilizing the Compound's Reactivity

The unique electronic and steric properties of this compound make it an interesting substrate for the development of novel synthetic methodologies. The differential reactivity of the C2-Cl, C4-Cl, and C6-Br positions under palladium catalysis is a particularly fertile ground for methodological innovation.

For instance, developing highly regioselective cross-coupling conditions that can differentiate between the C2-Cl and C6-Br bonds would be a significant advancement. While Suzuki and other palladium-catalyzed couplings are well-established, achieving selective reaction at one site over another in a polyhalogenated system often requires careful selection of the catalyst, ligands, and reaction conditions. Research in this area could lead to protocols that allow for the selective arylation, vinylation, or alkynylation of either the C2 or C6 position, providing precise control over the final molecular structure.

The development of one-pot, sequential cross-coupling and nucleophilic substitution reactions is another promising avenue. A process where the C4-Cl is first displaced by a nucleophile, followed by a palladium-catalyzed reaction at the C2-Cl or C6-Br position without the need for isolation of the intermediate, would significantly enhance synthetic efficiency. Such methodologies are highly sought after in medicinal and materials chemistry for the rapid generation of molecular diversity.

Table 3: Potential Methodologies for Selective Functionalization

Reaction TypeTarget PositionPotential Catalyst/Conditions
Nucleophilic Aromatic SubstitutionC4-ClAmine, Alcohol, or Thiol; Base; Room Temp.
Suzuki CouplingC2-ClPd(PPh3)4, K2CO3, Dioxane/H2O, 80°C
Sonogashira CouplingC6-BrPdCl2(PPh3)2, CuI, Et3N, THF, rt
Buchwald-Hartwig AminationC6-BrPd2(dba)3, Xantphos, Cs2CO3, Toluene, 110°C

Role As a Key Intermediate in the Development of Biologically Active Quinoline Derivatives

A Precursor to Potent Therapeutic Agents

The strategic importance of 3-Benzyl-6-bromo-2,4-dichloroquinoline is particularly evident in its role as a precursor to analogues of significant clinical compounds, such as the anti-tuberculosis drug bedaquiline (B32110). chemicalbook.comnih.govnih.gov

Transformation to 3-Benzyl-6-bromo-2-methoxyquinoline and Related Structures

A key transformation in the synthetic pathway towards bedaquiline and its analogues involves the conversion of this compound to 3-Benzyl-6-bromo-2-methoxyquinoline. chemicalbook.comchemicalbook.com This is typically achieved through a nucleophilic substitution reaction where one of the chlorine atoms is replaced by a methoxy (B1213986) group. chemicalbook.comchemicalbook.com

For instance, reacting 3-Benzyl-6-bromo-2-chloroquinoline with sodium methoxide (B1231860) in dry methanol (B129727) under reflux conditions for several hours yields 3-benzyl-6-bromo-2-methoxyquinoline. chemicalbook.comgoogle.com This resulting methoxyquinoline derivative serves as a crucial intermediate for further chemical modifications. chemicalbook.commedchemexpress.com

Strategic Importance in Multi-step Organic Synthesis

The utility of this compound extends beyond a single reaction. Its di-chloro substitutions at the 2 and 4 positions of the quinoline (B57606) ring offer differential reactivity, allowing for sequential and selective modifications. This makes it a strategically important component in multi-step organic synthesis, providing a versatile scaffold for building complex molecular architectures. The bromine atom at the 6-position also offers a site for further functionalization, for example, through cross-coupling reactions. researchgate.net

Guiding the Design of Novel Compounds through Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, these studies, often conducted using in vitro models, provide invaluable insights for designing new and more effective therapeutic agents. nih.govmdpi.comnih.gov

Impact of Substituents on In Vitro Biological Activity

The nature and position of substituents on the quinoline ring have a profound impact on the in vitro biological activity profiles of the resulting compounds. mdpi.comnih.gov These activities can range from enzyme inhibition to antimicrobial effects in cell-based assays. mdpi.comnih.govnih.gov

For example, studies on various quinoline derivatives have shown that:

Substituents at the 3-position of the quinoline ring can be critical for antagonist potency against certain receptors. nih.gov

The presence of a large and bulky alkoxy substituent at the 7-position can be beneficial for antiproliferative activity. nih.gov

Amino side chain substituents at the 4-position can facilitate antiproliferative activity. nih.gov

Electron-withdrawing substituents at the 6-position can increase the activity of certain compounds.

The following table summarizes the impact of different substituents on the in vitro activity of various quinoline derivatives, as reported in several studies.

Compound Series Substituent & Position Observed In Vitro Activity Reference
4-AminoquinolinesSubstituent at 3-positionCritical for alpha(2C)-adrenoceptor antagonist potency nih.gov
Tacrine–Quinoline Hybrids5-Fluoro substitution on 8-hydroxyquinolinePotent BuChE inhibition and improved AChE inhibition mdpi.com
Tacrine–Quinoline Hybrids5,7-Dichloro substitution on 8-hydroxyquinolineMarkedly reduced activity mdpi.com
Quinazoline DerivativesMeta-bromoaniline at C-6Higher antiproliferative activity
Quinoline DerivativesLarge alkoxy group at position-7Beneficial for antiproliferative activity nih.gov
Quinoline DerivativesAmino side chain at position-4Facilitated antiproliferative activity nih.gov
Quinoline-Chalcone DerivativesVarious substitutionsPotent antiproliferative activity against MGC-803, HCT-116, and MCF-7 cells mdpi.com
Ursolic Acid-Quinoline DerivativesVarious substitutionsSignificant antitumor activity against MDA-MB-231, HeLa, and SMMC-7721 cells nih.gov

Design Principles for Novel Quinoline Scaffolds with Tunable In Vitro Activity

The insights gained from SAR studies are instrumental in establishing design principles for novel quinoline scaffolds with tunable in vitro activity. nih.govmdpi.com By systematically modifying the substituents on the quinoline core, researchers can fine-tune the biological properties of the resulting molecules to achieve desired effects, such as enhanced potency or selectivity.

Key design principles for quinoline scaffolds include:

Introduction of diverse heterocyclic moieties: Incorporating different nitrogen-containing heterocycles can significantly impact anti-proliferative activity. nih.gov

Linker modification: The nature and length of the linker connecting the quinoline core to other functional groups can influence biological potency. nih.gov

Strategic substitution: The placement of specific functional groups at key positions on the quinoline ring can modulate activity and selectivity. mdpi.commdpi.com

These principles guide the rational design of new quinoline-based compounds with optimized in vitro profiles for various therapeutic targets.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity

The molecular architecture of 3-Benzyl-6-bromo-2,4-dichloroquinoline offers multiple sites for chemical modification, many of which remain unexplored. Future research could focus on leveraging modern synthetic methodologies to unlock novel transformations.

C-H Bond Functionalization : Transition-metal-catalyzed C-H activation has become a powerful tool for the efficient and selective functionalization of heterocyclic compounds. rsc.org For this compound, several unactivated C-H bonds on both the quinoline (B57606) and benzyl (B1604629) rings are prime targets for direct functionalization. Research could explore palladium, rhodium, or ruthenium-catalyzed reactions to introduce new functional groups at positions C5, C7, and C8 of the quinoline core, which could significantly expand the chemical space around this scaffold. rsc.org Similarly, the C-H bonds of the benzyl group could be selectively functionalized to create a new family of derivatives.

Selective Cross-Coupling Reactions : The compound features three distinct halogen atoms (two chlorine, one bromine), offering the potential for programmed, site-selective cross-coupling reactions. The differential reactivity of C-Br versus C-Cl bonds in palladium-catalyzed reactions is well-established. Future studies could systematically explore conditions to selectively substitute the bromine at C6, followed by distinct substitutions at the more inert C2 and C4 chloro positions. This would enable the controlled, stepwise construction of highly complex, poly-substituted quinoline derivatives.

Photoredox Catalysis : Light-induced reactions represent an environmentally friendly approach to forge new chemical bonds. rsc.org The quinoline nucleus can participate in photoredox cycles, and future work could investigate the reactivity of this compound under various photocatalytic conditions to access novel reaction pathways that are not achievable through traditional thermal methods.

Green Chemistry Approaches to Synthesis and Functionalization

Traditional multi-step syntheses of complex quinolines often involve harsh reagents, high temperatures, and the generation of significant chemical waste. researchgate.net The known synthesis of related compounds involves reagents like phosphorus oxychloride and solvents such as anhydrous methanol (B129727), which present environmental and safety concerns. google.comchemicalbook.com Adopting green chemistry principles is crucial for the sustainable development of this compound derivatives.

Alternative Catalytic Systems : Research should focus on replacing stoichiometric and often toxic reagents with more sustainable catalytic alternatives. For instance, iron-catalyzed C-H activation methodologies have been shown to be effective for functionalizing quinoline N-oxides, offering a cheaper and more environmentally benign alternative to precious metal catalysts. rsc.org The use of nano-particle catalysts, such as those based on titanium or copper, could also facilitate quinoline synthesis under solvent-free conditions. tandfonline.com

Benign Solvents and Conditions : A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Future synthetic routes could be designed to utilize water, ionic liquids, or low-melting mixtures like tartaric acid-urea as reaction media. tandfonline.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Atom Economy : Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste. rsc.org Developing novel MCRs to construct the this compound scaffold or to functionalize it would represent a significant advancement in synthetic efficiency and sustainability. rsc.org

The table below compares traditional synthesis methods with potential green alternatives for quinoline derivatives.

FeatureTraditional Synthesis ApproachGreen Chemistry Alternative
Catalyst Stoichiometric strong acids (e.g., sulfuric acid), phosphorus oxychloride. researchgate.netgoogle.comIron catalysts, copper iodide, nano-particle catalysts (e.g., TiO2NP), p-toluene sulfonic acid. rsc.orgtandfonline.com
Solvent Dichloromethane, carbon tetrachloride. google.comWater, ethanol (B145695), ionic liquids, or solvent-free conditions. tandfonline.comresearchgate.net
Energy Conventional heating for extended periods (hours to overnight). google.comtandfonline.comMicrowave irradiation to reduce reaction times to minutes. mdpi.com
Process Multi-step synthesis with isolation of intermediates.One-pot, multicomponent reactions to improve atom and step economy. rsc.org
Byproducts Significant generation of hazardous waste (high E-factor). gcande.orgMinimal waste generation (low E-factor), with water often being the only byproduct. rsc.org

Advanced Materials Science Applications of Quinoline Derivatives

While quinoline derivatives are well-known in medicinal chemistry, their unique photophysical and electronic properties also make them attractive candidates for applications in materials science. orientjchem.org Future research should investigate the potential of derivatives of this compound in this domain.

Organic Electronics : The extended π-conjugated system of the quinoline ring is a key feature for charge transport. By strategically modifying the substituents, it may be possible to tune the HOMO/LUMO energy levels of the molecule. For instance, replacing the halogens with electron-donating or withdrawing groups through cross-coupling reactions could create novel materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Fluorescent Sensors : Quinoline-based compounds can exhibit strong fluorescence. The introduction of specific functional groups could lead to derivatives that act as chemosensors. For example, functionalization with chelating moieties could create sensors for detecting specific metal ions. acs.org Derivatives of 2-styrylquinoline (B1231325) have been investigated as sensors for β-Amyloid aggregation, suggesting a pathway for developing diagnostic agents. mdpi.com

Corrosion Inhibitors : The nitrogen atom and π-electrons in the quinoline ring allow these molecules to adsorb onto metal surfaces, making them effective corrosion inhibitors. The specific substituents on this compound could be modified to enhance this property for applications in protecting industrial metals.

Integration with Machine Learning for Accelerated Discovery of New Analogues

The discovery and optimization of new molecules is a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate this pipeline. labcompare.com

Predictive Modeling (QSAR) : A library of analogues of this compound can be synthesized and tested for a specific biological activity. This dataset can then be used to train quantitative structure-activity relationship (QSAR) models. mdpi.com These models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and avoid unpromising ones. mdpi.com

Virtual Screening and Docking : For a known biological target, ML models can be used in conjunction with molecular docking to screen large virtual libraries of potential derivatives. mdpi.commdpi.com This in-silico approach can identify novel hits with high binding affinity much faster than traditional high-throughput screening.

De Novo Drug Design : Generative AI models can learn the underlying patterns from known active molecules to design entirely new chemical structures. labcompare.com By training a model on the this compound scaffold and its desired properties, researchers could generate novel, optimized analogues with improved efficacy or other desirable characteristics. labcompare.com This approach has been successfully used to identify new antiviral agents based on the quinoline core. nih.gov

By embracing these future research directions, the scientific community can fully exploit the potential of this compound, paving the way for the development of novel therapeutics, advanced materials, and more sustainable chemical processes.

Q & A

Basic: What are the key synthetic routes for 3-Benzyl-6-bromo-2,4-dichloroquinoline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step halogenation and substitution reactions. A common approach includes:

Quinoline Core Formation : Start with a substituted aniline precursor, followed by Skraup or Doebner-Miller cyclization to form the quinoline backbone.

Halogenation : Sequential bromination and chlorination using reagents like NBS (N-bromosuccinimide) or PCl₅ under controlled temperatures (e.g., 0–60°C) to introduce Br and Cl groups at positions 6, 2, and 4 .

Benzylation : Introduce the benzyl group via nucleophilic substitution or Suzuki-Miyaura coupling, requiring Pd catalysts and anhydrous conditions .
Optimization Tips : Monitor reaction progress with TLC/HPLC. Adjust solvent polarity (e.g., DMF for high-temperature stability) and stoichiometry of halogenating agents to minimize byproducts like over-halogenated derivatives .

Basic: How can structural characterization of this compound be validated experimentally?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • FTIR : Confirm functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹, C-Br at 650–700 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to assign aromatic protons (quinoline ring) and benzyl substituents. For example, the benzyl methylene group typically appears as a singlet at ~δ 4.5–5.0 ppm .
  • X-ray Diffraction : Single-crystal analysis resolves bond lengths and angles, critical for verifying regioselectivity of halogenation and benzyl orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 355.93 for C₁₆H₁₀BrCl₂N) .

Advanced: How do electronic effects of the benzyl and halogen substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The 2,4-dichloro groups activate the quinoline ring toward electrophilic substitution but deactivate positions for nucleophilic attacks. The 6-bromo group serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki with aryl boronic acids) .
  • Benzyl Group : The electron-donating benzyl moiety at position 3 stabilizes intermediates via resonance, enhancing selectivity in Ullmann or Buchwald-Hartwig aminations .
    Experimental Design : Compare reaction rates using substituent-free analogs (e.g., 6-bromo-2,4-dichloroquinoline) to isolate electronic contributions. DFT calculations (e.g., Mulliken charges) predict reactive sites .

Advanced: What strategies resolve contradictions between computational (DFT) and experimental (X-ray) bond-length data for halogenated quinolines?

Methodological Answer:

  • DFT Calibration : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to account for van der Waals interactions in crystal packing .
  • Thermal Motion Analysis : Refine X-ray data with anisotropic displacement parameters to distinguish true bond-length variations from thermal artifacts .
  • Benchmarking : Compare results with high-quality datasets (e.g., Cambridge Structural Database entries for analogous halogenated quinolines) .
    Example : If DFT predicts shorter C-Br bonds than X-ray, consider solvent effects (implicit solvation models) or lattice strain in the crystal .

Advanced: How does the compound’s molecular electrostatic potential (MEP) guide its interactions in biological systems?

Methodological Answer:

  • MEP Mapping : DFT-generated MEP surfaces reveal electron-rich (quinoline N, benzyl π-system) and electron-poor (C-Cl/Br) regions. These guide interactions with biological targets (e.g., hydrogen bonding with enzymes, hydrophobic pockets) .
  • Frontier Orbital Analysis : HOMO-LUMO gaps (~4–5 eV for halogenated quinolines) predict charge-transfer interactions. Lower gaps correlate with higher bioactivity .
    Application : Design analogs with modified MEP profiles (e.g., replacing Cl with CF₃) to enhance binding specificity .

Advanced: What mechanistic insights explain the acute toxicity of structurally related dichloroquinolines?

Methodological Answer:

  • Metabolic Activation : Cytochrome P450 enzymes may oxidize the quinoline ring, generating reactive intermediates (e.g., epoxides) that alkylate DNA/proteins .
  • In Vitro Assays : Use hepatic microsomes to track metabolite formation. LC-MS identifies adducts (e.g., glutathione conjugates) .
  • Comparative Studies : Compare toxicity data (e.g., LD₅₀) with analogs lacking halogens or benzyl groups to isolate toxicophores .

Basic: How can researchers mitigate challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) with gradual evaporation. High halogen content often requires polar aprotic solvents (e.g., DMSO) .
  • Seeding : Introduce microcrystals of analogous compounds to induce nucleation .
  • Temperature Control : Slow cooling from saturation point (e.g., 40°C to 4°C over 48 hours) improves crystal quality .

Advanced: What role does the benzyl group play in modulating the compound’s photophysical properties?

Methodological Answer:

  • Conjugation Effects : The benzyl group extends π-conjugation, red-shifting UV-Vis absorption (e.g., λₐᵦₛ ~320 nm vs. ~290 nm for non-benzylated analogs) .
  • Fluorescence Quenching : Heavy atoms (Br/Cl) enhance spin-orbit coupling, reducing fluorescence quantum yield. Replace Br with lighter halogens (e.g., F) to restore emission .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.